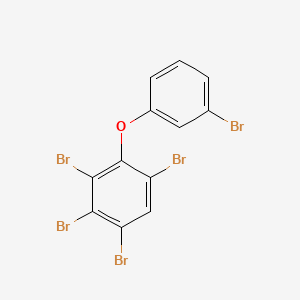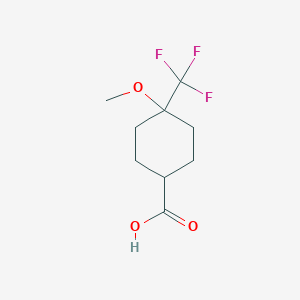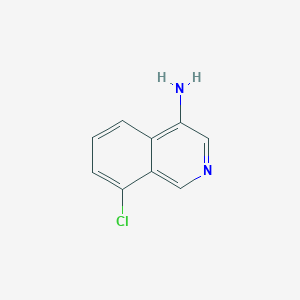
2,3,3',4,6-Pentabromodiphenyl ether
Vue d'ensemble
Description
2,3,3’,4,6-Pentabromodiphenyl Ether is a brominated flame retardant which belongs to the group of polybrominated diphenyl ethers (PBDEs) . It is an amber-colored solid and insoluble in water . It is a halogenated organic compound and is very unreactive . It is used as Brominated flame retardants (BFRs) in various consumer products .
Molecular Structure Analysis
The molecular formula of 2,3,3’,4,6-Pentabromodiphenyl Ether is C12H5Br5O . The structure includes two phenyl rings connected by an ether linkage, with five bromine atoms substituted on the phenyl rings .Physical And Chemical Properties Analysis
2,3,3’,4,6-Pentabromodiphenyl Ether has a molecular weight of 564.7 g/mol . It is not soluble in water . The exact mass is 563.62163 g/mol and the monoisotopic mass is 559.62573 g/mol .Applications De Recherche Scientifique
Metabolic Pathways and Cytochrome P450 Enzymes
Research on 2,3,3',4,6-Pentabromodiphenyl ether (PBDEs) has focused significantly on understanding their metabolic pathways, specifically their oxidative metabolism. Studies using rat hepatic microsomes have shed light on how these compounds are metabolized and the role of cytochrome P450 (CYP) enzymes in this process. For instance, Erratico, Moffatt, and Bandiera (2011) demonstrated that oxidative metabolism of BDE-47 and BDE-99 (congeners of Pentabromodiphenyl ether) is mediated by distinct but overlapping sets of CYP enzymes, highlighting the complex interaction in mammalian metabolism (Erratico, Moffatt, & Bandiera, 2011).
Comparative Metabolism in Different Species
The metabolism of PBDEs also varies across different species. For example, Zheng et al. (2015) explored the in vitro oxidative metabolism of BDE-47 and BDE-99 using chicken liver microsomes, revealing differences in metabolite formation compared to other species (Zheng et al., 2015). Gross et al. (2015) identified that cytochrome P450 2B6 plays a primary role in the oxidative metabolism of 2,2',4,4',6-pentabromodiphenyl ether (BDE-100) in human liver microsomes, indicating species-specific enzymatic activity (Gross et al., 2015).
Identification of Novel Metabolites
Further research has led to the identification of novel metabolites of PBDEs in human blood, enhancing our understanding of their biotransformation in the human body. Rydén et al. (2012) synthesized and identified several hydroxylated PBDEs in human blood, indicating the presence of these metabolites as a result of environmental exposure (Rydén, Nestor, Jakobsson, & Marsh, 2012).
Environmental Accumulation and Effects
The environmental accumulation and effects of PBDEs have been studied extensively. Sellström et al. (2003) examined the temporal trends of tetra- and pentabrominated diphenyl ethers in the Baltic Sea, noting their increasing concentrations in the environment (Sellström et al., 2003). Qiu et al. (2007) measured polybrominated diphenyl ethers and metabolites in mouse plasma, contributing to the understanding of their bioaccumulation and potential effects on wildlife (Qiu, Mercado-Feliciano, Bigsby, & Hites, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
1,2,3,5-tetrabromo-4-(3-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-2-1-3-7(4-6)18-12-9(15)5-8(14)10(16)11(12)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXXWTMLIQLDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879921 | |
| Record name | BDE-109 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
446254-72-4 | |
| Record name | 2,3,3',4,6-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-109 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,6-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9AHP631F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1432713.png)

![8-Nitro-1,4-dioxaspiro[4.5]decane](/img/structure/B1432717.png)




![9,9-Difluoro-3-azaspiro[5.5]undecane](/img/structure/B1432723.png)




